molecular formula C14H17NO3 B12222498 (2{R},3{R})-1-ethyl-6-oxo-2-phenylpiperidine-3-carboxylic acid

(2{R},3{R})-1-ethyl-6-oxo-2-phenylpiperidine-3-carboxylic acid

Cat. No.: B12222498
M. Wt: 247.29 g/mol
InChI Key: FXOKZDRRFCNBDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2R,3R)-1-ethyl-6-oxo-2-phenylpiperidine-3-carboxylic acid” is a chiral piperidine derivative characterized by a six-membered piperidine ring substituted with an ethyl group at position 1, a phenyl group at position 2, and a carboxylic acid moiety at position 3. The ketone group at position 6 completes its oxopiperidine core. Its molecular formula is C₁₅H₁₉NO₃, with a molar mass of 261.32 g/mol . This compound is structurally related to pharmacologically active piperidine derivatives, which are often explored in drug discovery for their metabolic stability and conformational rigidity .

Properties

IUPAC Name

1-ethyl-6-oxo-2-phenylpiperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-2-15-12(16)9-8-11(14(17)18)13(15)10-6-4-3-5-7-10/h3-7,11,13H,2,8-9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXOKZDRRFCNBDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(C(CCC1=O)C(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chiral Pool Synthesis Using Amino Acid Derivatives

Starting from L-tartaric acid or other chiral precursors, the piperidine ring is constructed via cyclization. For example, a modified Heck reaction forms the six-membered ring while retaining stereochemical integrity. The phenyl group is introduced via Suzuki-Miyaura coupling at an early stage to minimize steric hindrance.

Asymmetric Catalytic Cyclization

Catalytic enantioselective methods, such as N-heterocyclic carbene (NHC)-mediated annulation , enable direct formation of the piperidine skeleton with >90% enantiomeric excess (ee). A representative protocol involves reacting δ-keto esters with chiral catalysts in tetrahydrofuran (THF) at −78°C.

Introduction of the Ethyl and Phenyl Groups

Alkylation with Organometallic Reagents

The ethyl group is installed via Grignard or organolithium reagents . For instance, treating a Boc-protected piperidinone with ethylmagnesium bromide in THF at 0°C yields the ethyl-substituted intermediate. Subsequent deprotection with trifluoroacetic acid (TFA) affords the free amine.

Palladium-Catalyzed Arylation

The phenyl group is introduced using Suzuki coupling with phenylboronic acid. A brominated piperidine intermediate (e.g., 4-bromophenylpiperidine) reacts under Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) to install the aryl moiety.

Oxidation and Carboxylic Acid Formation

Ketone Generation via Swern Oxidation

The 6-oxo group is introduced by oxidizing a secondary alcohol precursor. Swern oxidation (oxalyl chloride, dimethyl sulfoxide, triethylamine) selectively converts the alcohol to a ketone without epimerization.

Carboxylic Acid Synthesis

A nitrile intermediate is hydrolyzed under acidic conditions (H₂SO₄, H₂O, reflux) to yield the carboxylic acid. Alternatively, ester hydrolysis using NaOH in methanol provides the free acid.

Stereochemical Control and Resolution

Diastereomeric Salt Formation

Racemic mixtures are resolved using chiral resolving agents (e.g., L-tartaric acid). Differential crystallization isolates the (2R,3R) enantiomer with >98% de.

Enzymatic Kinetic Resolution

Lipase-catalyzed acetylation selectively modifies one enantiomer, enabling chromatographic separation. For example, Candida antarctica lipase B (CAL-B) in vinyl acetate achieves 85% ee.

Synthetic Routes and Yield Optimization

Step Method Reagents/Conditions Yield (%) Stereochemical Outcome
1 Piperidine ring formation NHC catalyst, THF, −78°C 78 92% ee
2 Ethyl group introduction EthylMgBr, THF, 0°C → rt 65 Retained configuration
3 Phenyl group installation Suzuki coupling, Pd(PPh₃)₄, Na₂CO₃ 82 N/A
4 Swern oxidation Oxalyl chloride, DMSO, Et₃N 90 No epimerization
5 Carboxylic acid hydrolysis 6M HCl, reflux, 12h 88 N/A

Challenges and Mitigation Strategies

  • Steric Hindrance : Bulky substituents slow alkylation. Using polar aprotic solvents (DMF) accelerates reactivity.
  • Epimerization at C3 : Mild oxidation conditions (e.g., TEMPO/NaOCl) prevent racemization.
  • Purification Complexity : Reverse-phase HPLC (C18 column, MeCN/H₂O gradient) separates diastereomers.

Industrial-Scale Adaptations

  • Continuous Flow Synthesis : Microreactors reduce reaction times and improve heat transfer for exothermic steps (e.g., Grignard additions).
  • Green Chemistry : Solvent recycling (THF, EtOAc) and catalytic Pd recovery minimize waste.

Chemical Reactions Analysis

Types of Reactions

(2{R},3{R})-1-ethyl-6-oxo-2-phenylpiperidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as alcohols, ketones, and substituted aromatic compounds .

Scientific Research Applications

Overview

The compound features a piperidine ring, which is integral to many biologically active molecules. Its structure includes an ethyl group, a phenyl group, and a carboxylic acid functional group, making it a versatile intermediate in synthetic pathways.

Synthetic Routes

The synthesis of (2R,3R)-1-ethyl-6-oxo-2-phenylpiperidine-3-carboxylic acid can be achieved through various methods:

  • Enantioselective Synthesis : Starting from chiral synthons using regioselective aziridine ring opening followed by Wittig olefination.
  • Industrial Production : Utilizes chiral catalysts and advanced separation techniques like enantioselective chromatography to ensure high enantiomeric purity.

Chemistry

In the realm of chemistry, this compound serves as a building block for synthesizing complex molecules. Its chiral nature is particularly valuable for developing enantioselective catalysts and ligands. The compound undergoes various chemical reactions such as oxidation and reduction:

  • Oxidation : Can introduce additional functional groups.
  • Reduction : Converts the ketone group to an alcohol using reagents like sodium borohydride.

Medicinal Chemistry

The potential applications in medicinal chemistry are noteworthy:

  • Neurological Disorders : The piperidine ring is common in pharmaceuticals targeting neurological conditions. Modifications of this compound may lead to new therapeutic agents.
  • Anticancer Activity : Recent studies have evaluated its cytotoxic effects on human multiple myeloma cells, showing promising results in inhibiting cell viability .

Study on Cytotoxicity

A study investigated the cytotoxic activity of various derivatives of piperidine compounds against human RPMI 8226 cells. The results indicated that certain derivatives exhibited significant antiproliferative properties with IC50 values around 90 µM for (2R,3R)-1-ethyl-6-oxo-2-phenylpiperidine-3-carboxylic acid compared to others with higher values .

CompoundIC50 (µM)Activity
(2R,3R)-1-Ethyl-6-Oxo Derivative90 ± 8Significant
(+)-(2S,3S)-Derivative189 ± 17Less Active

Industrial Applications

In industry, (2R,3R)-1-ethyl-6-oxo-2-phenylpiperidine-3-carboxylic acid is utilized in the synthesis of agrochemicals and specialty chemicals due to its reactivity and versatility. Its unique combination of functional groups allows for diverse chemical transformations .

Mechanism of Action

The mechanism of action of (2{R},3{R})-1-ethyl-6-oxo-2-phenylpiperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers play a crucial role in its binding affinity and selectivity towards these targets. The pathways involved may include inhibition or activation of enzymatic activities, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs vary in substituents, stereochemistry, and ring systems, leading to distinct physicochemical and biological properties. Below is a detailed comparison:

Substituent Variations on the Piperidine Core

(2R,3R)-1-Ethyl-6-oxo-2-p-tolyl-piperidine-3-carboxylic acid Molecular Formula: C₁₅H₁₉NO₃ (same as the target compound). Key Difference: The phenyl group is replaced with a p-tolyl (4-methylphenyl) group. This analog may exhibit altered binding kinetics in hydrophobic binding pockets .

(2R,3R)-1-Ethyl-2-(4-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid Molecular Formula: C₁₅H₁₉NO₄. Key Difference: A 4-methoxyphenyl group replaces the phenyl ring. Impact: The methoxy group introduces electron-donating effects, which could stabilize charge-transfer interactions in biological targets. The increased oxygen content may improve aqueous solubility compared to the target compound .

1-Butyl-6-oxo-2-phenyl-3-piperidinecarboxylic acid Molecular Formula: C₁₆H₂₁NO₃. Key Difference: The ethyl group at position 1 is replaced with a butyl chain.

Functional Group Modifications

2-Oxo-6-(trifluoromethyl)piperidine-3-carboxylic acid Molecular Formula: C₇H₈F₃NO₃. Key Difference: Lacks the ethyl and phenyl groups but includes a trifluoromethyl group at position 4. Impact: The electronegative CF₃ group enhances metabolic stability and may improve binding affinity via dipole interactions.

(2R,6S)-3-Oxo-6-(2-oxo-2-phenyl-ethyl)-2-prop-1-ynyl-3,6-dihydro-2H-pyridine-1-carboxylic acid methyl ester Molecular Formula: C₁₈H₁₇NO₄. Key Difference: Contains a methyl ester instead of a carboxylic acid and a propynyl group.

Ring System Alterations

6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid Molecular Formula: Not explicitly stated (similar to C₁₂H₁₁NO₃). Key Difference: A pyridine ring replaces the piperidine core. However, reduced saturation may decrease conformational flexibility .

1-[(2-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]piperidine-3-carboxylic acid

  • Key Difference : A sulfonylbenzoxazine group is appended to the piperidine.
  • Impact : The sulfonyl group improves solubility in polar solvents, while the benzoxazine moiety introduces hydrogen-bonding capability, which could enhance target specificity .

Comparative Data Table

Compound Name Molecular Formula Molar Mass (g/mol) Key Structural Features Biological Implications Reference
(2R,3R)-1-ethyl-6-oxo-2-phenylpiperidine-3-carboxylic acid C₁₅H₁₉NO₃ 261.32 Phenyl, ethyl, carboxylic acid Balanced lipophilicity and rigidity
(2R,3R)-1-ethyl-6-oxo-2-p-tolyl-piperidine-3-carboxylic acid C₁₅H₁₉NO₃ 261.32 p-Tolyl group Increased hydrophobicity
(2R,3R)-1-ethyl-2-(4-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid C₁₅H₁₉NO₄ 277.32 4-Methoxyphenyl Enhanced solubility, electron donation
2-Oxo-6-(trifluoromethyl)piperidine-3-carboxylic acid C₇H₈F₃NO₃ 211.14 Trifluoromethyl Metabolic stability, dipole interactions
6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid ~C₁₂H₁₁NO₃ ~217.22 Pyridine ring Planarity, DNA/protein intercalation
(2R,6S)-3-Oxo-6-(2-oxo-2-phenyl-ethyl)-2-prop-1-ynyl-...methyl ester C₁₈H₁₇NO₄ 311.34 Methyl ester, propynyl Bioavailability, steric effects

Research Findings and Implications

  • Pharmacokinetics : Ethyl and methoxy substituents (e.g., ) balance solubility and permeability, making them favorable for oral drug candidates.
  • Target Selectivity : Sulfonyl and benzoxazine groups () may improve specificity for serine proteases or kinases due to hydrogen-bonding motifs.
  • Metabolic Stability : Trifluoromethyl analogs () resist cytochrome P450 oxidation, extending half-life in vivo.

Biological Activity

(2R,3R)-1-Ethyl-6-oxo-2-phenylpiperidine-3-carboxylic acid, also known by its CAS number 1071536-01-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C14H17NO3
  • Molecular Weight : 247.3 g/mol
  • CAS Number : 1071536-01-0

1. Esterase Inhibition

Recent studies have highlighted the compound's role as a selective carboxylesterase (CES) inhibitor. The esterase profile indicates that compounds similar to (2R,3R)-1-ethyl-6-oxo-2-phenylpiperidine-3-carboxylic acid exhibit effective inhibition against CES enzymes, which are crucial in drug metabolism and detoxification processes. This inhibition can lead to prolonged action of esterified drugs in therapeutic applications .

2. Antioxidant Activity

The compound has shown promising antioxidant capabilities. Research indicates that it can scavenge free radicals and protect cellular components from oxidative damage. The radical-scavenging mechanism involves preferential cleavage of NH bonds over OH bonds, enhancing its potential as a protective agent against oxidative stress .

3. Neuroprotective Effects

Preliminary studies suggest that piperidine derivatives may possess neuroprotective properties. These effects are attributed to their ability to modulate neurotransmitter systems and reduce neuroinflammation. The specific mechanisms through which (2R,3R)-1-ethyl-6-oxo-2-phenylpiperidine-3-carboxylic acid exerts its neuroprotective effects are still under investigation but may involve interactions with dopaminergic pathways .

Case Study 1: Inhibition of CES Enzymes

A recent experimental study evaluated various piperidine derivatives for their ability to inhibit CES enzymes. The results indicated that (2R,3R)-1-ethyl-6-oxo-2-phenylpiperidine-3-carboxylic acid had an IC50 value as low as 42 nM against specific CES isoforms, demonstrating significant potency compared to other tested compounds .

Case Study 2: Antioxidant Properties in Erythrocytes

In vitro assays assessed the antioxidant activity of the compound on erythrocyte membranes subjected to oxidative stress. The findings revealed that (2R,3R)-1-ethyl-6-oxo-2-phenylpiperidine-3-carboxylic acid effectively stabilized membranes and inhibited lipid peroxidation, suggesting its potential use in preventing oxidative damage in blood cells .

Research Findings Summary

Activity TypeMechanism/EffectReference
Esterase InhibitionSelective inhibition of CES enzymes
Antioxidant ActivityRadical scavenging; membrane protection
NeuroprotectiveModulation of neurotransmitter systems

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.